molecular formula C6H6BrClFN B1522295 3-Bromo-5-fluoroaniline hydrochloride CAS No. 134168-98-2

3-Bromo-5-fluoroaniline hydrochloride

Cat. No. B1522295
CAS RN: 134168-98-2
M. Wt: 226.47 g/mol
InChI Key: IYLVIUQZBNIGQI-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoroaniline hydrochloride is a chemical compound with the CAS Number: 134168-98-2 . It has a molecular weight of 226.48 . The compound is typically in the form of a powder .


Molecular Structure Analysis

The InChI code for 3-Bromo-5-fluoroaniline hydrochloride is 1S/C6H5BrFN.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H . This indicates the presence of a bromine atom at the 3rd position and a fluorine atom at the 5th position on the benzene ring of aniline .


Physical And Chemical Properties Analysis

3-Bromo-5-fluoroaniline hydrochloride is a powder . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not specified in the search results for the hydrochloride form of the compound .

Scientific Research Applications

Biodistribution and Radiation Dosimetry of PET Tracers

Biodistribution and Radiation Dosimetry of LMI1195 : This study focused on the clinical development of LMI1195, a novel 18F-labeled ligand for the norepinephrine transporter, used for mapping cardiac nerve terminals in vivo using PET. The research evaluated human safety, whole-organ biodistribution, and radiation dosimetry of LMI1195 in a phase 1 clinical trial. The study concluded that LMI1195 is well tolerated and provides a radiation dose comparable to other commonly used PET radiopharmaceuticals. The kinetics of myocardial and adjacent organ activity indicated that cardiac imaging should be feasible with an acceptable patient radiation dose (Sinusas et al., 2014).

Pharmacology and Radiosensitization in Cancer Treatment

Pharmacological Evaluation of 5-Bromodeoxyuridine : The research discussed the use of 5-Bromodeoxyuridine (BrdUrd) as an effective radiosensitizing agent for gliomas. The pharmacology was studied in patients, revealing linear behavior in the infusion rates studied. The study suggested that BrdUrd has promise as a radiosensitizer, but alternative means of safe delivery into the carotid artery are needed due to systemic toxicity concerns (Russo et al., 1984).

Occupational Health Risks

Occupational Exposure to Solvents and Neurotoxicity : The study addressed occupational health risks associated with exposure to 1-Bromopropane (1-BP), used as a substitute for regulated compounds like chloro-fluorocarbons in various industries. The report highlighted two cases of workers exposed to 1-BP, diagnosed with clinical manifestations of neurotoxicity. The cases underscore the potential health risks of 1-BP exposure, especially in workplaces where its use might be increasing (MMWR, 2008).

properties

IUPAC Name

3-bromo-5-fluoroaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLVIUQZBNIGQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

134168-98-2
Record name Benzenamine, 3-bromo-5-fluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134168-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

To a solution of N-(3-bromo-5-fluorophenyl)acetamide (3.5 g, 15.13 mmole) in absolute ethanol (40 mL) was added HCl (50 mL of a 11% aqueous solution). The reaction mixture was stirred while refluxing in an oil bath set at 110° C. overnight. Conc hydrochloric acid (5 mL) was added and stirred for an additional 5 h prior to concentrating under reduce pressure. The resulting 3-bromo-5-fluoroaniline hydrochloride (2.9 g, 85% yield) was used in the next reaction without further purification. Retention time (min)=2.077, method [4], MS(ESI) 192.0 (M+H).
Quantity
3.5 g
Type
reactant
Reaction Step One
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reactant
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[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
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40 mL
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solvent
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5 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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